N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a piperidine ring via a methylene bridge. The piperidine ring is further substituted with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The benzimidazole and pyrimidine groups are aromatic and might undergo electrophilic substitution reactions. The piperidine group could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of the nitrogen atoms in the benzimidazole, pyrimidine, and piperidine rings could potentially allow for hydrogen bonding, which could influence its solubility properties .Future Directions
The future research directions for this compound could potentially include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the presence of several functional groups known to be biologically active, it could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-33-19-8-6-17(7-9-19)22-14-24(28-16-27-22)31-12-10-18(11-13-31)25(32)26-15-23-29-20-4-2-3-5-21(20)30-23/h2-9,14,16,18H,10-13,15H2,1H3,(H,26,32)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYJKULBLAVCKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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